Cas no 604-61-5 (Ethyl 2-(Phenylcarbonyl)benzoate)

Ethyl 2-(Phenylcarbonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-benzoyl-, ethyl ester
- 2-Carboethoxybenzophenone
- ethyl 2-benzoylbenzoate
- 2-Benzoyl-benzoesaeure-aethylester
- 2-benzoyl-benzoic acid ethyl ester
- 2-Carbethoxybenzophenone
- ethyl 2-(phenylcarbonyl)benzoate
- Ethyl o-benzoylbenzoate
- Ketonone E
- o-Benzoylbenzoic acid,ethyl ester
- Ethyl 2-(Phenylcarbonyl)benzoate
-
- インチ: InChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3
- InChIKey: CGWFVEFHQWJOKI-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 254.09400
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
じっけんとくせい
- 密度みつど: 1.2210
- ゆうかいてん: 59.5°C
- ふってん: 357.5°C (rough estimate)
- 屈折率: 1.5600 (estimate)
- PSA: 43.37000
- LogP: 3.09430
Ethyl 2-(Phenylcarbonyl)benzoate セキュリティ情報
Ethyl 2-(Phenylcarbonyl)benzoate 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Ethyl 2-(Phenylcarbonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 201484-5g |
2-carboethoxybenzophenone |
604-61-5 | 97% | 5g |
£1120.00 | 2022-02-28 | |
Fluorochem | 201484-2g |
2-carboethoxybenzophenone |
604-61-5 | 97% | 2g |
£624.00 | 2022-02-28 | |
Crysdot LLC | CD12056609-5g |
Ethyl 2-benzoylbenzoate |
604-61-5 | 97% | 5g |
$744 | 2024-07-24 | |
TRC | E572303-50mg |
Ethyl 2-(Phenylcarbonyl)benzoate |
604-61-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388155-5g |
Ethyl 2-benzoylbenzoate |
604-61-5 | 97% | 5g |
¥7212.00 | 2024-05-07 | |
A2B Chem LLC | AG72341-5g |
Ethyl 2-benzoylbenzoate |
604-61-5 | 97% | 5g |
$1288.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388155-1g |
Ethyl 2-benzoylbenzoate |
604-61-5 | 97% | 1g |
¥2583.00 | 2024-05-07 | |
A2B Chem LLC | AG72341-1g |
Ethyl 2-benzoylbenzoate |
604-61-5 | 97% | 1g |
$423.00 | 2024-04-19 | |
A2B Chem LLC | AG72341-2g |
Ethyl 2-benzoylbenzoate |
604-61-5 | 97% | 2g |
$737.00 | 2024-04-19 | |
TRC | E572303-10mg |
Ethyl 2-(Phenylcarbonyl)benzoate |
604-61-5 | 10mg |
$ 50.00 | 2022-06-05 |
Ethyl 2-(Phenylcarbonyl)benzoate 関連文献
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1. 457. A molecular compound of anthraquinone and dianthron-9-ylV. M. Ingram J. Chem. Soc. 1950 2211
Ethyl 2-(Phenylcarbonyl)benzoateに関する追加情報
Recent Advances in the Study of Ethyl 2-(Phenylcarbonyl)benzoate (CAS: 604-61-5) in Chemical and Biomedical Research
Ethyl 2-(Phenylcarbonyl)benzoate (CAS: 604-61-5) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in pharmaceutical and biomedical research. This ester derivative, characterized by its phenylcarbonyl and benzoate functional groups, has been explored for its potential in drug synthesis, enzyme inhibition, and as a precursor for more complex bioactive molecules. Recent studies have focused on its synthesis optimization, biological activity, and potential therapeutic applications, making it a compound of interest for researchers in the field.
One of the key areas of research involving Ethyl 2-(Phenylcarbonyl)benzoate is its role in the synthesis of novel pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as an intermediate in the production of nonsteroidal anti-inflammatory drugs (NSAIDs). The study highlighted the compound's ability to undergo selective ester hydrolysis and subsequent derivatization, yielding derivatives with improved pharmacokinetic properties. This finding underscores the compound's potential in drug development pipelines.
In addition to its synthetic applications, recent investigations have explored the biological activities of Ethyl 2-(Phenylcarbonyl)benzoate and its derivatives. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited moderate inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. While the inhibitory potency was not as strong as commercial COX-2 inhibitors, the study identified structural modifications that could enhance this activity, opening avenues for further research into anti-inflammatory drug development.
The compound's mechanism of action at the molecular level has also been a subject of recent scrutiny. Computational studies employing molecular docking simulations, published in early 2024, have provided insights into how Ethyl 2-(Phenylcarbonyl)benzoate interacts with various enzyme active sites. These in silico analyses suggest that the compound's phenyl and carbonyl groups play crucial roles in forming hydrogen bonds and π-π interactions with target proteins, information that could guide the design of more potent analogs.
From a safety and toxicological perspective, recent studies have begun to address the pharmacological profile of Ethyl 2-(Phenylcarbonyl)benzoate. Preliminary in vitro cytotoxicity assessments, as reported in a 2023 toxicology study, indicate that the compound shows relatively low cytotoxicity against normal human cell lines at concentrations up to 100 μM. However, researchers caution that more comprehensive in vivo studies are needed to fully evaluate its safety profile for potential therapeutic applications.
Looking forward, the research landscape for Ethyl 2-(Phenylcarbonyl)benzoate appears promising. Several research groups have proposed investigating its potential in combination therapies, particularly in conjunction with existing anti-inflammatory or anticancer agents. Additionally, there is growing interest in exploring its use as a scaffold for developing targeted drug delivery systems, leveraging its chemical properties for improved biodistribution. As these studies progress, Ethyl 2-(Phenylcarbonyl)benzoate may emerge as an important building block in medicinal chemistry and drug discovery efforts.
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